molecular formula C17H16N2O4 B1305384 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid CAS No. 360573-13-3

3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid

Cat. No. B1305384
M. Wt: 312.32 g/mol
InChI Key: JKKNHOYMARTPDL-UHFFFAOYSA-N
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Description

The compound "3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid" is a structurally complex molecule that incorporates an indole moiety, a furan ring, and an amino acid derivative. This compound is of interest due to its potential biological activities, which may include interactions with the insulin receptor and other significant biological targets .

Synthesis Analysis

The synthesis of related compounds involves the selective conversion of methoxy-aryl-furan dicarboxylic acids into their corresponding methyl esters, followed by acylation with substituted indoles under mild conditions . This method could potentially be adapted for the synthesis of "3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid" by choosing appropriate starting materials and reaction conditions. Additionally, a simple route to related indolyl-propanones has been developed through recyclization of aminobenzyl furan derivatives, which could be a step in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction methods. For instance, the crystal structure of a related compound, "3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid," has been determined, revealing an orthorhombic space group and specific bond lengths and angles that contribute to the stability of

Safety And Hazards

No specific safety and hazard information is available for this compound1.


Future Directions

No information on future directions or applications for this compound was found.


properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(5-methylfuran-2-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-6-7-15(23-10)16(20)19-14(17(21)22)8-11-9-18-13-5-3-2-4-12(11)13/h2-7,9,14,18H,8H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKNHOYMARTPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389444
Record name 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid

CAS RN

360573-13-3
Record name 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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